Sampatrilat

Hypertension Cardiovascular Pharmacology Clinical Trial

Sampatrilat (UK-81252) is a dual ACE/NEP vasopeptidase inhibitor offering 12.4-fold selectivity for C-domain ACE (Ki=13.8 nM) over N-domain (Ki=171.9 nM). Unlike lisinopril, sampatrilat simultaneously blocks angiotensin II formation and potentiates natriuretic peptide signaling, elevating urinary cGMP. A 56-day trial demonstrated sustained diastolic BP reduction (-5.2 mmHg) in black hypertensive subjects poorly responsive to ACEi monotherapy, while lisinopril's effect waned (P=0.05). Its low oral bioavailability (2%) makes it optimal for in vitro assays, cell-based systems, and ex vivo tissue preparations. Ideal for resistant hypertension models, cGMP/natriuretic peptide pathway studies, and ACE/NEP dual-inhibitor SAR campaigns.

Molecular Formula C26H40N4O9S
Molecular Weight 584.7 g/mol
CAS No. 129981-36-8
Cat. No. B1681431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSampatrilat
CAS129981-36-8
SynonymsN-(1-(2-carboxy-3-(N(2)-mesyllysylamino)propyl)-1-cyclopentylcarbonyl)tyrosine
sampatrilat
UK 81,252
UK 81252
UK-81,252
UK-81252
Molecular FormulaC26H40N4O9S
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(=O)O
InChIInChI=1S/C26H40N4O9S/c1-40(38,39)30-20(6-2-5-13-27)22(32)28-16-18(23(33)34)15-26(11-3-4-12-26)25(37)29-21(24(35)36)14-17-7-9-19(31)10-8-17/h7-10,18,20-21,30-31H,2-6,11-16,27H2,1H3,(H,28,32)(H,29,37)(H,33,34)(H,35,36)/t18-,20-,21-/m0/s1
InChIKeyLPUDGHQMOAHMMF-JBACZVJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sampatrilat CAS 129981-36-8: Dual ACE/NEP Inhibitor for Cardiovascular Research


Sampatrilat (UK-81252) is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), classified as a vasopeptidase inhibitor [1]. It exhibits 12.4-fold selectivity for the C-domain of ACE (Ki = 13.8 nM) over the N-domain (Ki = 171.9 nM) . Developed originally by Pfizer and later licensed to Roberts Pharmaceutical (Shire), sampatrilat has been evaluated in Phase II clinical trials for hypertension and congestive heart failure [2]. Its dual mechanism simultaneously suppresses angiotensin II formation and prolongs the action of natriuretic peptides, offering a differentiated pharmacological profile from single-mechanism ACE inhibitors or NEP inhibitors alone [3].

Why Sampatrilat (129981-36-8) Cannot Be Replaced by Generic ACE Inhibitors or Single-Target NEP Agents


Substitution with a generic ACE inhibitor (e.g., lisinopril) or a pure NEP inhibitor (e.g., candoxatril) fails to replicate sampatrilat's dual mechanism of action, which simultaneously blocks the renin-angiotensin system and potentiates the natriuretic peptide system. Clinical data demonstrate that sampatrilat and lisinopril produce divergent pharmacodynamic effects—only sampatrilat significantly increases urinary cGMP (a marker of NEP inhibition), while only lisinopril increases plasma renin activity [1]. Furthermore, the time course of antihypertensive efficacy differs substantially, with sampatrilat providing sustained blood pressure reduction over 56 days in populations poorly responsive to ACE inhibitor monotherapy, whereas lisinopril's effect wanes over the same period [2]. These mechanistic and temporal distinctions preclude simple interchangeability.

Quantitative Differentiation Evidence for Sampatrilat (129981-36-8) vs. Lisinopril and Other Vasopeptidase Inhibitors


Sustained Diastolic Blood Pressure Reduction vs. Lisinopril at 56 Days in ACEi-Resistant Population

In a 56-day randomized controlled trial of black hypertensive subjects poorly responsive to ACE inhibitor monotherapy, sampatrilat (50-100 mg daily) produced a sustained reduction in diastolic blood pressure, whereas lisinopril (10-20 mg daily) showed only a transient effect that returned to baseline by day 56 [1]. The quantified difference in diastolic blood pressure lowering at day 56 was statistically significant in favor of sampatrilat (P = 0.05) [1].

Hypertension Cardiovascular Pharmacology Clinical Trial

Urinary cGMP Excretion as NEP Inhibition Biomarker vs. Lisinopril

Sampatrilat treatment significantly increased urinary cyclic guanosine monophosphate (cGMP) excretion, a direct marker of NEP inhibition and enhanced natriuretic peptide activity, whereas lisinopril produced no such increase [1]. This pharmacodynamic divergence confirms functional NEP inhibition unique to sampatrilat among the two agents.

Pharmacodynamics Natriuretic Peptide Biomarker

Plasma ACE Inhibition Magnitude vs. Lisinopril

Sampatrilat inhibits plasma ACE in a dose-dependent manner but to a significantly lesser degree than lisinopril. After 28 and 56 days of treatment, the decrease in plasma ACE concentrations (U/L) was greater with lisinopril (-9.33 ± 0.52) than with sampatrilat (-6.31 ± 0.70) (P = 0.0001) [1]. This indicates that sampatrilat's antihypertensive efficacy is not solely attributable to ACE inhibition and implies contribution from NEP inhibition.

ACE Inhibition Enzyme Activity Pharmacodynamics

C-Domain vs. N-Domain ACE Selectivity

Sampatrilat exhibits 12.4-fold greater inhibitory potency for the C-domain of ACE (Ki = 13.8 nM) compared to the N-domain (Ki = 171.9 nM) . This domain selectivity profile is relevant because the C-domain is primarily responsible for angiotensin I conversion, while the N-domain is implicated in bradykinin degradation; selective C-domain inhibition may preserve beneficial bradykinin effects while reducing angiotensin II formation.

Enzyme Selectivity ACE Domains Structure-Activity Relationship

Oral Bioavailability Limitation vs. Optimized Vasopeptidase Inhibitors

The oral bioavailability of sampatrilat is low, reported as approximately 5% in dogs and 2% in humans [1]. This contrasts with omapatrilat, a later dual ACE/NEP inhibitor developed with improved pharmacokinetic properties. The low bioavailability of sampatrilat has driven formulation research, including lipoidic dispersion systems designed to enhance systemic exposure [1].

Pharmacokinetics Bioavailability Formulation

Molecular Binding Mode to Neprilysin vs. Omapatrilat

Crystal structures of sampatrilat in complex with neprilysin (NEP) at 2.65 Å resolution reveal distinct binding interactions compared to omapatrilat [1]. Structural analysis shows differences in the positioning of the P1′ and P2′ substituents within the NEP active site, providing a molecular explanation for the distinct pharmacological profiles of these dual inhibitors [1].

Structural Biology NEP X-ray Crystallography

Optimal Research and Procurement Applications for Sampatrilat (129981-36-8) Based on Quantitative Evidence


Resistant Hypertension Research Requiring Sustained Blood Pressure Control

Investigators studying resistant hypertension, particularly in populations poorly responsive to ACE inhibitor monotherapy, should consider sampatrilat. The 56-day clinical trial demonstrated sustained diastolic blood pressure reduction (-5.2 ± 0.95 mmHg) in black hypertensive subjects, whereas lisinopril's effect waned by day 56 (P = 0.05 for DBP difference) [1]. This sustained effect, combined with NEP inhibition-mediated cGMP elevation [2], makes sampatrilat a valuable tool compound for exploring dual-mechanism antihypertensive strategies and overcoming ACEi resistance.

Mechanistic Studies of Natriuretic Peptide System Potentiation

For research focused on the natriuretic peptide system and its cGMP-mediated signaling, sampatrilat provides a unique pharmacologic probe. Unlike pure ACE inhibitors such as lisinopril, sampatrilat significantly increases urinary cGMP excretion—a direct marker of NEP inhibition and enhanced natriuretic peptide activity [1]. This property enables studies of combined RAAS suppression and natriuretic peptide augmentation without requiring multiple agents.

Structure-Based Design of Next-Generation Vasopeptidase Inhibitors

Medicinal chemistry and structural biology programs aiming to design improved dual ACE/NEP inhibitors benefit from sampatrilat's solved crystal structure in complex with NEP at 2.65 Å resolution [1]. The structural comparison with omapatrilat (1.75 Å) reveals distinct binding interactions that inform rational optimization of potency, selectivity, and pharmacokinetic properties. Sampatrilat serves as a critical reference ligand in structure-activity relationship (SAR) campaigns.

In Vitro and Ex Vivo ACE/NEP Inhibition Studies

Given sampatrilat's low oral bioavailability (2% in humans, 5% in dogs) [1], its optimal use is in in vitro enzyme assays, cell-based systems, and ex vivo tissue preparations where absorption is not a limiting factor. The compound exhibits potent dual inhibition with 12.4-fold C-domain ACE selectivity (Ki = 13.8 nM) [2], making it suitable for precise pharmacologic interrogation of ACE and NEP contributions in isolated systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sampatrilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.